molecular formula C8H11ClN2O2S B6339928 5-(Chloromethyl)-2-methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazole CAS No. 1221343-03-8

5-(Chloromethyl)-2-methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazole

Cat. No.: B6339928
CAS No.: 1221343-03-8
M. Wt: 234.70 g/mol
InChI Key: RECDIYJMTHCOQI-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazole is a synthetic organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a chloromethyl group, a methanesulfonyl group, and a prop-2-en-1-yl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazole typically involves multiple steps. One common method starts with the preparation of the imidazole ring, followed by the introduction of the chloromethyl, methanesulfonyl, and prop-2-en-1-yl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The methanesulfonyl group can be involved in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.

    Addition Reactions: The prop-2-en-1-yl group can undergo addition reactions, particularly with electrophiles, due to the presence of the double bond.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines or thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and electrophiles like halogens for addition reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group with an amine can yield an imidazole derivative with an amine substituent, while oxidation of the methanesulfonyl group can produce sulfone derivatives.

Scientific Research Applications

5-(Chloromethyl)-2-methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and protein modifications.

    Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazole involves its interaction with molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The methanesulfonyl group can participate in redox reactions, altering the oxidative state of cellular components. The prop-2-en-1-yl group can interact with hydrophobic pockets in proteins, influencing their conformation and activity.

Comparison with Similar Compounds

Similar Compounds

    5-(Chloromethyl)-2-methanesulfonyl-1H-imidazole: Lacks the prop-2-en-1-yl group, making it less reactive in addition reactions.

    2-Methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazole: Lacks the chloromethyl group, reducing its potential for nucleophilic substitution reactions.

    5-(Chloromethyl)-1-(prop-2-en-1-yl)-1H-imidazole: Lacks the methanesulfonyl group, affecting its redox properties.

Uniqueness

5-(Chloromethyl)-2-methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazole is unique due to the combination of functional groups it possesses. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-(chloromethyl)-2-methylsulfonyl-1-prop-2-enylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2S/c1-3-4-11-7(5-9)6-10-8(11)14(2,12)13/h3,6H,1,4-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECDIYJMTHCOQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(N1CC=C)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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